2-(2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
The compound “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a derivative of 6H-indolo[2,3-b]quinoxaline . It is known that 6H-indolo[2,3-b]quinoxaline is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica capable of non-covalent binding to a DNA molecule . Therefore, compounds of the 6H-indolo[2,3-b]quinoxaline series are actively studied as antibacterial and antiviral agents .
Synthesis Analysis
A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system . The presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Molecular Structure Analysis
The molecular structure of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is complex and contains various functional groups. The IR spectrum shows peaks at 3100–2854 cm-1 (C–H), 1678 cm-1 (C=O), 1600 cm-1 (C=N), 1595–1458 cm-1 (C=C Ar), and 1238 cm-1 (C–O–C) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” include alkylation with phenacyl bromide . The rate of the competing Kornblum oxidation reaction increases in the presence of electron-withdrawing substituents at position 4 of phenacyl bromide .Physical and Chemical Properties Analysis
The compound “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” appears as yellow crystals . The melting point is 192.6–193.6°C .Mechanism of Action
Future Directions
The future directions for the study of “2-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione” and its derivatives could involve further exploration of their antibacterial and antiviral properties . There is also a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .
Properties
IUPAC Name |
2-(2-indolo[3,2-b]quinoxalin-6-ylethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O2/c29-23-15-7-1-2-8-16(15)24(30)28(23)14-13-27-20-12-6-3-9-17(20)21-22(27)26-19-11-5-4-10-18(19)25-21/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMDRFOFXIBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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